1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the reagents involved in this reaction.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound is used, is a key process in the synthesis of various organic compounds . Therefore, it can be inferred that this compound plays a role in the biochemical pathways leading to the formation of these compounds.
Result of Action
As a reagent in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of carbon–carbon bonds, which are fundamental in the structure of organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a Grignard reagent, where the benzaldehyde is reacted with a Grignard reagent derived from a halogenated propanone. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the propanone moiety.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one.
4-Chloro-3-(trifluoromethyl)phenylacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLBCHOQKWGGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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